molecular formula C7H7FS B1334229 (3-Fluorophenyl)methanethiol CAS No. 40096-23-9

(3-Fluorophenyl)methanethiol

Cat. No.: B1334229
CAS No.: 40096-23-9
M. Wt: 142.2 g/mol
InChI Key: PMZGGJCLPBGARD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Fluorophenyl)methanethiol, also known as 3-fluorobenzyl hydrosulfide, is an organosulfur compound with the molecular formula C7H7FS. This compound is characterized by the presence of a fluorine atom attached to the benzene ring and a thiol group (-SH) attached to the methylene bridge. It is commonly used in organic synthesis and has various applications in scientific research.

Mechanism of Action

Target of Action

(3-Fluorophenyl)methanethiol, also known as 3-fluorobenzyl hydrosulfide It is structurally similar to methanethiol, a volatile sulfur compound (vsc) that has been associated with cancer . Methanethiol is predominantly produced by gut bacteria and is rapidly degraded by the methanethiol oxidase (MTO) activity of selenium-binding protein 1 (SELENBP1) . Therefore, it’s plausible that this compound may interact with similar targets.

Mode of Action

Based on its structural similarity to methanethiol, it may interact with the same or similar biochemical pathways .

Biochemical Pathways

Methanethiol, a compound structurally similar to this compound, is involved in sulfur metabolism . Dysregulation of sulfur metabolism, resulting in elevated levels of VSCs, has been associated with cancer . Methanethiol is produced by gut bacteria and is rapidly degraded by the MTO activity of SELENBP1 . An increase in methanethiol levels may derive from non-enzymatic reactions, such as a Maillard reaction between glucose and methionine, two metabolites enriched in cancer cells .

Pharmacokinetics

Methanethiol is rapidly degraded by the MTO activity of SELENBP1 .

Result of Action

Methanethiol, a structurally similar compound, has been proposed as a promising biomarker for non-invasive cancer diagnosis .

Action Environment

The action of this compound may be influenced by various environmental factors. For instance, the ingestion of dietary proteins that contain high amounts of methionine may result in increased methanethiol production by the gut microbiome . Furthermore, activated charcoal and zinc salts have been demonstrated to neutralize sulfur-containing malodorous gases such as methanethiol .

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Fluorophenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with sodium hydrosulfide in the presence of a suitable solvent such as ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound.

Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: (3-Fluorophenyl)methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding hydrocarbon.

    Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products:

    Oxidation: Formation of disulfides or sulfonic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

(3-Fluorophenyl)methanethiol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions due to its thiol group.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    (4-Fluorophenyl)methanethiol: Similar structure but with the fluorine atom in the para position.

    (2-Fluorophenyl)methanethiol: Similar structure but with the fluorine atom in the ortho position.

    Benzyl mercaptan: Lacks the fluorine atom, making it less reactive in certain reactions.

Uniqueness: (3-Fluorophenyl)methanethiol is unique due to the presence of the fluorine atom in the meta position, which can significantly influence its chemical reactivity and interactions with biological targets. This positional isomerism can lead to different physical and chemical properties compared to its ortho and para counterparts.

Properties

IUPAC Name

(3-fluorophenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FS/c8-7-3-1-2-6(4-7)5-9/h1-4,9H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMZGGJCLPBGARD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10375756
Record name (3-fluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40096-23-9
Record name (3-fluorophenyl)methanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10375756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40096-23-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluorophenyl)methanethiol
Reactant of Route 2
(3-Fluorophenyl)methanethiol
Reactant of Route 3
(3-Fluorophenyl)methanethiol
Reactant of Route 4
(3-Fluorophenyl)methanethiol
Reactant of Route 5
(3-Fluorophenyl)methanethiol
Reactant of Route 6
(3-Fluorophenyl)methanethiol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.